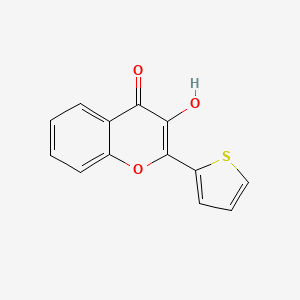
3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one
描述
3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one is a useful research compound. Its molecular formula is C13H8O3S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one is 244.01941529 g/mol and the complexity rating of the compound is 364. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-hydroxy-2-thiophen-2-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-11-8-4-1-2-5-9(8)16-13(12(11)15)10-6-3-7-17-10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIOWDJRLUYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291839 | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91805-20-8 | |
| Record name | NSC78630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in the presented research?
A1: The research primarily focuses on utilizing HTC as a chromogenic reagent for the spectrophotometric determination of various metal ions. [, , , , , , , , , ] This technique relies on the formation of colored complexes between HTC and specific metal ions, with the color intensity directly proportional to the metal ion concentration.
Q2: Which metal ions can be detected using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, and what are the typical analytical wavelengths?
A2: HTC has been successfully employed in the spectrophotometric determination of several metal ions, including:
- Vanadium (III): Forms a yellow complex with HTC, extracted into carbon tetrachloride with maximum absorbance (λmax) at 420 nm. []
- Vanadium (V): Forms a dark yellow complex with HTC, extracted into benzene with λmax at 415-425 nm. []
- Iron (III): Forms a brown complex with HTC, extracted into chloroform with λmax at 415 nm. []
- Molybdenum (VI): Forms a complex with HTC, dissolved in water with Triton X-100 with λmax at 410 nm. [, ]
- Cerium (III): Forms a complex with HTC in the presence of diphenylamine with λmax at 430 nm. []
- Molybdenum (V): Forms a yellow complex with HTC, extracted into chloroform with λmax at 424 nm. []
- Thorium (IV): Forms a yellow complex with HTC in dilute acetic acid solution with λmax at 430 nm. []
- Palladium: Forms a yellow complex with HTC, extracted into chloroform with λmax at 455nm. []
Q3: How sensitive and selective is 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in these spectrophotometric assays?
A3: The research indicates that HTC exhibits good sensitivity and selectivity for the targeted metal ions. For instance:
- High molar absorptivity: HTC complexes with various metal ions display high molar absorptivity, ranging from 3.27 x 10^4 to 7.45 x 10^4 dm3 mol-1 cm-1, indicating strong light absorption and enhancing the sensitivity of detection. [, , , , , ]
- Low Sandell's sensitivity values: Reported values are in the range of 0.0016 to 0.0097 μg cm-2, reflecting the method's ability to detect low concentrations of the target metals. [, , , , ]
- Tolerance to interfering ions: The methods demonstrated significant tolerance to various other metal ions commonly found in samples, ensuring selective detection of the target metals. [, , , ]
Q4: What types of samples have been analyzed using these 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one based methods?
A4: The research demonstrates the successful application of HTC-based spectrophotometric methods for analyzing various sample types, including:
- Synthetic samples: Used to validate the accuracy and precision of the developed methods. [, ]
- Technical samples: Highlighting the applicability of these methods for analyzing real-world samples containing the target metal ions. []
- Industrial samples: Demonstrating the practical use of these methods in industrial settings for quality control and monitoring. []
- Various other unspecified samples: Suggesting the versatility of these methods for analyzing different matrixes. [, ]
Q5: Are there any limitations to using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in analytical applications?
A5: While HTC demonstrates significant potential as an analytical reagent, some limitations are acknowledged in the research:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
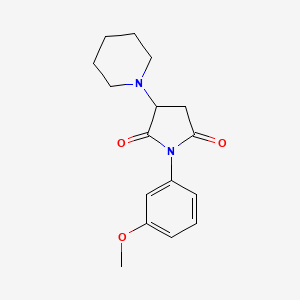
![1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea](/img/structure/B4887383.png)
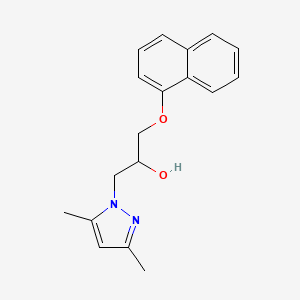
![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
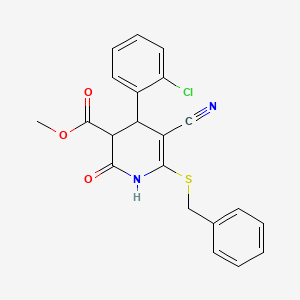
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
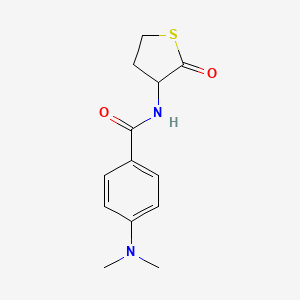
![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B4887441.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide](/img/structure/B4887456.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
